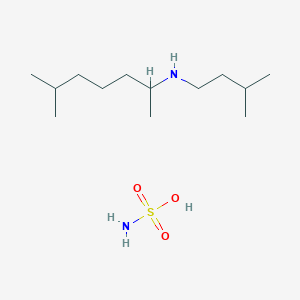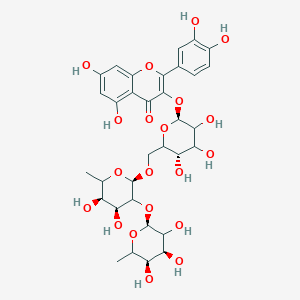
Quercetin 3-rhamnosyl-(1->2)-rhamnosyl-(1->6)-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Rhamnoglucorhamnosyl quercetin is a flavonoid glycoside, a type of compound commonly found in various plants. It is known for its significant antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of quercetin, a well-known flavonoid, and is often studied for its potential health benefits and applications in various fields such as medicine, biology, and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Rhamnoglucorhamnosyl quercetin typically involves the glycosylation of quercetin. One common method is the enzymatic biotransformation of quercetin-3-glucoside using microbial enzymes. For instance, Bifidobacterium animalis subsp. lactis can catalyze the conversion of quercetin-3-glucoside to 3-Rhamnoglucorhamnosyl quercetin under specific conditions .
Industrial Production Methods
Industrial production of 3-Rhamnoglucorhamnosyl quercetin often involves the use of recombinant thermostable glycosidases. These enzymes are produced in bioreactors and are used to convert rutin, a glycosylated flavonoid, into quercetin and its derivatives. This method is efficient and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
3-Rhamnoglucorhamnosyl quercetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Rhamnoglucorhamnosyl quercetin can lead to the formation of quinones, while reduction can produce dihydro derivatives .
科学的研究の応用
3-Rhamnoglucorhamnosyl quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which can help in understanding cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
作用機序
The mechanism of action of 3-Rhamnoglucorhamnosyl quercetin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt/mTOR .
類似化合物との比較
3-Rhamnoglucorhamnosyl quercetin is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Quercetin: The aglycone form of 3-Rhamnoglucorhamnosyl quercetin, known for its antioxidant properties.
Rutin: A glycosylated form of quercetin with a rutinose sugar moiety.
Isoquercitrin: Another glycosylated form of quercetin with a glucose moiety at position 3 .
These compounds share similar biological activities but differ in their solubility, stability, and bioavailability, making 3-Rhamnoglucorhamnosyl quercetin a unique and valuable compound for various applications.
特性
CAS番号 |
98100-62-0 |
|---|---|
分子式 |
C33H40O20 |
分子量 |
756.7 g/mol |
IUPAC名 |
3-[(2S,5S)-6-[[(2R,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)53-30-25(44)20(39)10(2)49-33(30)47-8-17-21(40)24(43)27(46)32(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9?,10?,17?,19-,20-,21+,23-,24?,25-,26?,27?,30?,31-,32-,33+/m0/s1 |
InChIキー |
ZKLZXRYXKRWGQP-YFUGXPBBSA-N |
異性体SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)OC2[C@H]([C@H](C(O[C@H]2OCC3[C@H](C(C([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



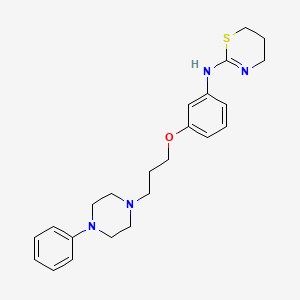

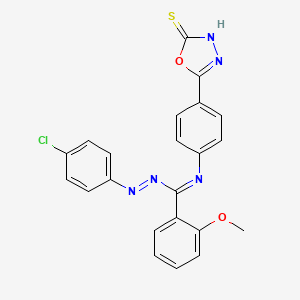
![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
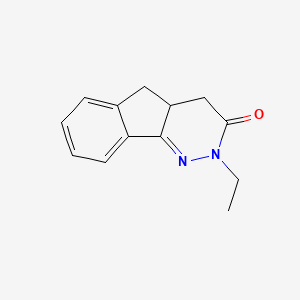
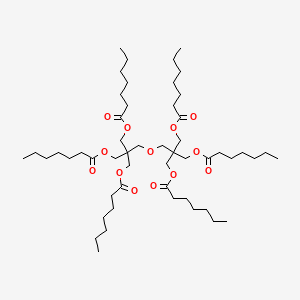
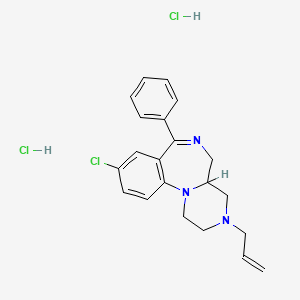
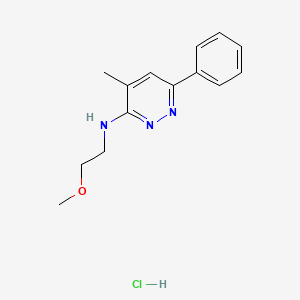

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)

